Theoretical Framework for the Analysis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine: A Computational Approach to Drug Discovery
Theoretical Framework for the Analysis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine: A Computational Approach to Drug Discovery
An In-Depth Technical Guide
Abstract: This guide outlines a comprehensive theoretical framework for the investigation of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, a novel heterocyclic compound with potential pharmacological significance. Lacking experimental data, this document serves as a whitepaper for researchers, scientists, and drug development professionals, detailing a robust computational methodology to elucidate the molecule's structural, electronic, and biological properties. By leveraging Density Functional Theory (DFT), Molecular Docking, and ADME-T predictions, we establish a pathway to predict the molecule's behavior, assess its drug-likeness, and guide future experimental synthesis and validation. The protocols described herein are designed to be self-validating, providing a rigorous and reproducible approach to the computational characterization of new chemical entities.
Introduction and Rationale
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that exhibit therapeutic potential. Pyridine derivatives represent a particularly fruitful class of compounds, forming the core of numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The subject of this guide, 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, is a unique derivative built upon the significant 3,4-diaminopyridine (3,4-DAP) core.
The 3,4-DAP scaffold is not merely a building block; it is the basis for the drug Amifampridine, which is used to treat the rare autoimmune disorder Lambert-Eaton myasthenic syndrome (LEMS).[4][5] Its mechanism of action involves the blockage of presynaptic potassium channels, which in turn enhances the release of the neurotransmitter acetylcholine.[4][5] This established biological activity of the core scaffold provides a compelling rationale for investigating its derivatives. The introduction of the N-[1-(oxolan-2-yl)ethyl] substituent introduces new stereochemical and electronic features, including a chiral center and a flexible, polar oxolane (tetrahydrofuran) ring, which can significantly modulate the parent molecule's binding affinity, selectivity, and pharmacokinetic profile.
Given the novelty of this compound (CAS: 1153405-52-7, Formula: C11H17N3O), a theoretical, in-silico investigation is the most resource-efficient first step.[6] Computational studies allow for the prediction of molecular properties and bioactivity before undertaking costly and time-consuming synthesis and in-vitro testing. This guide provides the complete workflow for such a study, from fundamental quantum mechanical analysis to predictive biological modeling.
Overall Theoretical Investigation Workflow
The proposed study follows a multi-tiered computational approach. Each stage builds upon the last, creating a comprehensive profile of the molecule. The workflow is designed to first understand the intrinsic properties of the molecule in isolation and then to predict its interactions within a biological system.
Caption: Step-by-step workflow for the molecular docking protocol.
Detailed Steps:
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Receptor Selection: Obtain a crystal structure of a human voltage-gated potassium channel from the Protein Data Bank (PDB).
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Receptor Preparation: Using software like AutoDock Tools or Chimera, prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning partial charges.
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Ligand Preparation: Use the DFT-optimized structure of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine. Assign charges and define rotatable bonds.
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Grid Box Generation: Define the active site for docking by creating a grid box that encompasses the channel pore or the known binding site of similar blockers.
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Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity in kcal/mol.
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Results Analysis:
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Examine the predicted binding affinity. More negative values indicate stronger binding.
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Visualize the top-ranked pose within the receptor's active site.
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Identify key interactions: hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking. Compare these interactions to those of known inhibitors.
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ADME-T Prediction
Causality: A potent molecule is not a viable drug candidate if it has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or is toxic. In-silico ADME-T models can predict these properties early in the discovery process.
Protocol:
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Input: Provide the 2D or 3D structure of the molecule to an online server or software package (e.g., SwissADME, pkCSM).
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Analysis: Evaluate the compound based on key metrics:
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Lipinski's Rule of Five: Assesses drug-likeness and potential for oral bioavailability. The rules are: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.
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Solubility: Predicted aqueous solubility (LogS).
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Metabolism: Prediction of which Cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
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Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other endpoints.
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Illustrative ADME-T Data Table:
| Property | Metric | Predicted Value | Compliance |
|---|---|---|---|
| Physicochemical | Molecular Weight | 207.27 g/mol [6] | Yes |
| LogP | (Predicted) | (Assessed) | |
| H-Bond Donors | 2 | Yes | |
| H-Bond Acceptors | 4 | Yes | |
| Pharmacokinetic | GI Absorption | (Predicted High/Low) | - |
| BBB Permeant | (Predicted Yes/No) | - | |
| Drug-Likeness | Lipinski's Rule | (0 Violations) | Yes |
| Toxicity | hERG Inhibition | (Predicted Yes/No) | - |
Conclusion and Future Directions
This guide has detailed a comprehensive theoretical methodology to characterize 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine. By systematically applying DFT, molecular docking, and ADME-T prediction, researchers can generate a robust, data-rich profile of this novel molecule. The results of such a study—including the optimized geometry, electronic reactivity maps, predicted binding mode, and pharmacokinetic profile—provide a powerful foundation for decision-making.
Positive in-silico results would strongly justify the allocation of resources for chemical synthesis. The predicted spectroscopic data (IR, NMR) would serve as a crucial reference for structural confirmation of the synthesized compound. Furthermore, the insights gained from docking analysis can guide the design of future derivatives with potentially improved potency and selectivity, accelerating the drug discovery cycle.
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